
5-(4-fluorophenyl)pyrimidine-2-carboxylicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C11H7FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring makes this compound unique and of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl cyanoacetate.
Formation of Intermediate: The 4-fluoroaniline undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)pyrimidine-2-carboxylic acid
- 5-(4-bromophenyl)pyrimidine-2-carboxylic acid
- 5-(4-methylphenyl)pyrimidine-2-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H7FN2O2 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
5-(4-fluorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)8-5-13-10(11(15)16)14-6-8/h1-6H,(H,15,16) |
InChIキー |
BUIWLIHYYPTAQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

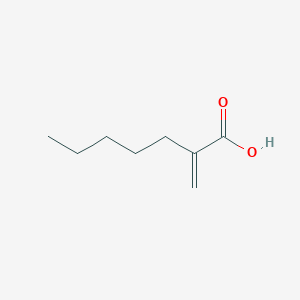

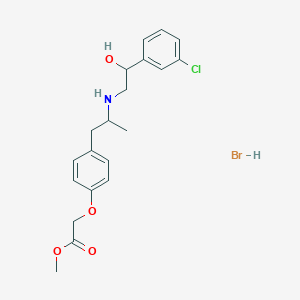
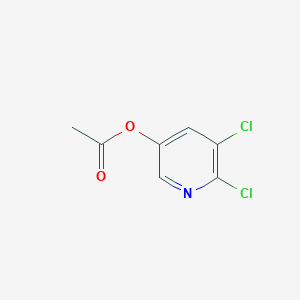

![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)



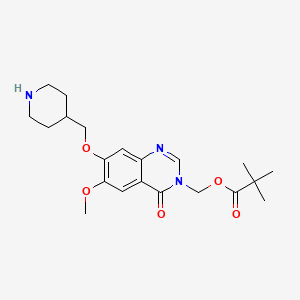

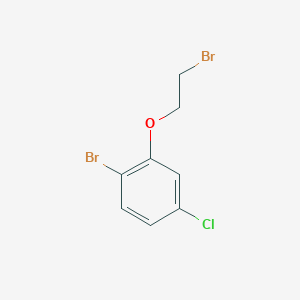
![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
